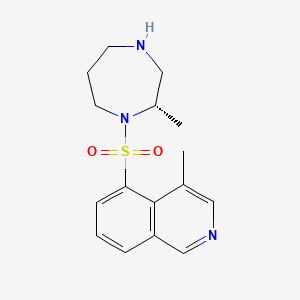

H-1152 dihydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

4-methyl-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2S.2ClH/c1-12-9-18-11-14-5-3-6-15(16(12)14)22(20,21)19-8-4-7-17-10-13(19)2;;/h3,5-6,9,11,13,17H,4,7-8,10H2,1-2H3;2*1H/t13-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFOPDSJOLUQULZ-GXKRWWSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23Cl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90880075 | |

| Record name | H 1152 dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871543-07-6, 451462-58-1 | |

| Record name | H 1152 dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(+)-2-Methyl-1-(4-methyl-5-isoquinolinesulfonyl)homopiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

H-1152 Dihydrochloride: A Technical Guide to its Mechanism of Action as a Selective ROCK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-1152 dihydrochloride is a potent, selective, and membrane-permeable inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3] As an isoquinolinesulfonamide derivative, it has emerged as a critical tool in cellular and in vivo research to elucidate the diverse functions of the Rho/ROCK signaling pathway.[3][4][5] This document provides a comprehensive overview of H-1152's mechanism of action, inhibitory profile, and its effects on various cellular processes. It includes detailed experimental protocols and visual representations of its core signaling pathway to facilitate its application in research and development.

Core Mechanism of Action: Inhibition of the Rho/ROCK Pathway

The primary mechanism of action for H-1152 is the direct inhibition of Rho-kinase (ROCK). The Rho family of small GTPases acts as molecular switches that, in their active GTP-bound state, bind to and activate downstream effectors, including ROCK. ROCK, a serine/threonine kinase, plays a pivotal role in regulating the actin cytoskeleton. Its activation leads to the phosphorylation of numerous substrates, culminating in increased actomyosin contractility, which influences cell shape, adhesion, and motility.[6]

H-1152 exerts its effect by competing with ATP for the kinase domain of ROCK, thereby preventing the phosphorylation of its downstream targets. This leads to a reduction in smooth muscle contraction, stress fiber formation, and focal adhesion assembly. One of the key downstream effectors of ROCK is the Myosin Light Chain (MLC) phosphatase. ROCK phosphorylates and inactivates the myosin-binding subunit of MLC phosphatase, which leads to an increase in phosphorylated MLC and, consequently, enhanced actomyosin contractility. By inhibiting ROCK, H-1152 prevents this inactivation, leading to increased MLC phosphatase activity and cellular relaxation.

Another significant substrate of ROCK is the Myristoylated Alanine-Rich C Kinase Substrate (MARCKS).[4][5] H-1152 has been demonstrated to effectively inhibit the ROCK-mediated phosphorylation of MARCKS in neuronal cells.[1][4][7]

Data Presentation: Inhibitory Profile and Selectivity

H-1152 is characterized by its high affinity for ROCK and significant selectivity over other serine/threonine kinases. This makes it a valuable tool for specifically probing the function of ROCK in various biological systems.

Table 1: H-1152 Inhibitory Constants

| Target Kinase | Ki (nM) | IC50 (nM) | Reference(s) |

| Rho-kinase (ROCK) | 1.6 | - | [1][3][4][7] |

| ROCK2 | - | 12 | [1][2][7] |

Table 2: H-1152 Kinase Selectivity Profile (IC50)

| Kinase | IC50 (µM) | Reference(s) |

| CaMKII | 0.180 | [1][7] |

| PKG | 0.360 | [1][7] |

| Aurora A | 0.745 | [1][7] |

| PKA | 3.03 | [1][7] |

| Src | 3.06 | [1][7] |

| PKC | 5.68 | [1][7] |

| Abl | 7.77 | [1][7] |

| MKK4 | 16.9 | [1][7] |

| MLCK | 28.3 | [1][7] |

| EGFR | 50.0 | [1][7] |

| GSK3α | 60.7 | [1][7] |

| AMPK | 100 | [1][7] |

| P38α | 100 | [1][7] |

Cellular and Physiological Effects

The inhibition of ROCK by H-1152 translates into a range of observable cellular and physiological effects. These effects are dose-dependent and have been characterized in various experimental models.

Table 3: Cellular and Physiological IC50 Values for H-1152

| Effect | System/Cell Line | IC50 | Reference(s) |

| Inhibition of LPA-induced MARCKS phosphorylation | Human NT2 cells | 2.5 µM | [1][5][7] |

| Inhibition of sulprostone-induced contraction | Guinea pig aorta | 190 nM | [5] |

Other notable reported effects include:

-

Neurite Outgrowth: H-1152 increases neurite length in cultures of spiral ganglion neurons and dorsal root ganglia.[1][7][8]

-

Endothelial Progenitor Cells: It has been shown to markedly increase the number and migration of human cord-blood derived endothelial progenitor cells (EPCs) in ex vivo cultures.[9] This is associated with the phosphorylation of AKT and reduced expression of p27.[9]

-

Cell Motility: H-1152 enhances the directional motility of microvascular endothelial cells.[6]

-

Stem Cell Differentiation: The inhibitor may regulate the specification and differentiation of embryonic stem cells into dopaminergic neurons.[10]

Experimental Protocols

The following protocols are derived from methodologies described in the cited literature and are provided for reference purposes. Researchers should optimize these protocols for their specific experimental conditions.

Protocol: Inhibition of MARCKS Phosphorylation in NT2 Cells

This experiment aims to quantify the inhibitory effect of H-1152 on ROCK-mediated phosphorylation of MARCKS in a cellular context.

Methodology:

-

Cell Culture: Human neuroteratoma (NT2) cells are cultured in appropriate media until they reach a suitable confluency for the experiment.

-

Serum Starvation: Cells are serum-starved for a period (e.g., 24 hours) to reduce basal kinase activity.

-

Inhibitor Pre-treatment: Cells are pre-incubated with varying concentrations of H-1152 dihydrochloride (e.g., 0.1 µM to 10 µM) for a defined period (e.g., 1 hour). A vehicle control (e.g., water or DMSO) is run in parallel.

-

Stimulation: Cells are stimulated with a Rho activator, such as lysophosphatidic acid (LPA), at a final concentration of 10 µM for a short duration (e.g., 10 minutes) to induce ROCK-mediated MARCKS phosphorylation. A negative control group without LPA stimulation is included.

-

Cell Lysis: The reaction is terminated by washing the cells with ice-cold PBS and then lysing them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Western Blot Analysis:

-

Protein concentration in the lysates is determined using a standard assay (e.g., BCA).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for phosphorylated MARCKS (e.g., phospho-Ser159).

-

The membrane is subsequently probed with an antibody for total MARCKS as a loading control.

-

After incubation with appropriate HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: The band intensities are quantified using densitometry software. The ratio of phospho-MARCKS to total MARCKS is calculated, and the IC50 value for H-1152 is determined by plotting the percentage of inhibition against the log concentration of the inhibitor.[4]

Protocol: Neurite Outgrowth Assay

This protocol is designed to assess the effect of H-1152 on promoting neurite extension from cultured neurons.

Methodology:

-

Cell Preparation: Postnatal mouse spiral ganglia or other suitable neuronal cells are dissociated and plated on culture dishes pre-coated with an appropriate substrate (e.g., poly-L-lysine and laminin).

-

Cell Culture: Cells are cultured in a defined control medium. For specific studies, growth factors such as bone morphogenetic protein 4 (BMP4; 25 ng/mL) or leukemia inhibitory factor (LIF; 50 ng/mL) can be added.[7]

-

Inhibitor Treatment: After an initial plating period (e.g., 24 hours) to allow for cell attachment, H-1152 is added to the cultures at various concentrations (e.g., 1 µM, 5 µM, 10 µM).[1] A vehicle control (water) is added to control cultures.[7]

-

Incubation: The cultures are incubated for a further period (e.g., 18-24 hours) to allow for neurite extension.[7]

-

Fixation and Staining:

-

Cultures are fixed with 4% paraformaldehyde.

-

Neurons are identified by immunocytochemistry using a neuron-specific marker (e.g., β-III tubulin).

-

Cell nuclei can be counterstained with DAPI.

-

-

Imaging and Analysis:

-

Multiple random fields of view for each condition are captured using fluorescence microscopy.

-

The length of the longest neurite from each neuron is measured using image analysis software.

-

Statistical analysis is performed to compare the average neurite lengths between control and H-1152-treated groups.

-

Conclusion

H-1152 dihydrochloride is a highly selective and potent inhibitor of Rho-kinase, making it an indispensable pharmacological tool. Its well-characterized inhibitory profile and demonstrated effects on fundamental cellular processes, such as actomyosin contractility, cell migration, and neurite outgrowth, underscore its utility in dissecting the complex roles of the Rho/ROCK signaling pathway. The data and protocols presented in this guide serve as a comprehensive resource for researchers employing H-1152 in their investigations into cell biology, neuroscience, and drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. adooq.com [adooq.com]

- 4. Inhibition of rho-kinase-induced myristoylated alanine-rich C kinase substrate (MARCKS) phosphorylation in human neuronal cells by H-1152, a novel and specific Rho-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. H-1152 dihydrochloride | CAS:871543-07-6 | Rho-kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. Inhibition of Rho kinases increases directional motility of microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Rho kinase inhibitors Y27632 and H1152 augment neurite extension in the presence of cultured Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enhancement of endothelial progenitor cell numbers and migration by H1152, a Rho kinase specific inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

H-1152 Dihydrochloride: A Comprehensive Technical Guide to its Cellular Functions and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-1152 dihydrochloride is a potent, selective, and membrane-permeable small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). This technical guide provides an in-depth overview of the function of H-1152 dihydrochloride in cellular systems, its mechanism of action, and its utility as a research tool. We will explore its effects on key signaling pathways, summarize its biochemical activity, and provide detailed experimental protocols for its use in cell-based assays.

Introduction

The Rho family of small GTPases plays a critical role in regulating a diverse range of cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and apoptosis. Rho-associated kinases (ROCK1 and ROCK2) are major downstream effectors of the active, GTP-bound form of RhoA. The Rho/ROCK signaling pathway is a central regulator of actin-myosin contractility and is implicated in the pathophysiology of numerous diseases, including cancer, cardiovascular disease, and neurological disorders. H-1152 dihydrochloride has emerged as a valuable pharmacological tool for dissecting the cellular functions of ROCK and for exploring its therapeutic potential.

Mechanism of Action: Inhibition of the Rho/ROCK Signaling Pathway

H-1152 dihydrochloride exerts its cellular effects primarily through the competitive inhibition of the ATP-binding site of ROCK kinases. This prevents the phosphorylation of downstream ROCK substrates, thereby disrupting the signaling cascade that leads to various cellular responses.

The canonical Rho/ROCK pathway begins with the activation of RhoA by extracellular signals, leading to its binding to ROCK. Activated ROCK then phosphorylates several downstream targets, including:

-

Myosin Light Chain (MLC): Phosphorylation of MLC leads to increased actin-myosin contractility, which is fundamental for processes like cell migration, smooth muscle contraction, and the formation of stress fibers and focal adhesions.

-

Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin-binding subunit of MLCP (MYPT1), which inhibits its phosphatase activity. This results in a net increase in phosphorylated MLC, further enhancing contractility.

-

LIM kinases (LIMK): ROCK activates LIMK, which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This leads to the stabilization of actin filaments.

-

Other substrates: ROCK also phosphorylates numerous other proteins involved in cytoskeletal organization and cell signaling, such as adducin, ERM (ezrin, radixin, moesin) proteins, and vimentin.

H-1152, by inhibiting ROCK, effectively blocks these downstream phosphorylation events, leading to a reduction in actin-myosin contractility, disassembly of stress fibers, and promotion of neurite outgrowth.

Quantitative Data: Inhibitory Activity and Cellular Effects

H-1152 dihydrochloride is a highly potent inhibitor of ROCK, with a significant degree of selectivity over other kinases.

Kinase Inhibitory Profile

The following table summarizes the in vitro inhibitory activity of H-1152 against a panel of protein kinases.

| Kinase Target | IC50 (μM) | Ki (nM) |

| ROCK2 | 0.012 [1][2][3] | 1.6 [1][4][5] |

| CaMKII | 0.180[1][3] | - |

| PKG | 0.360[1][3] | - |

| Aurora A | 0.745[1][3] | - |

| PKA | 3.03[1][3] | 630[1] |

| Src | 3.06[1] | - |

| PKC | 5.68[1][3] | 9270[1] |

| Abl | 7.77[1] | - |

| MKK4 | 16.9[1] | - |

| MLCK | 28.3[1][3] | 10100[1] |

| EGFR | 50[1] | - |

| GSK3α | 60.7[1] | - |

| AMPK | 100[1] | - |

| p38α | 100[1] | - |

Data compiled from multiple sources.[1][2][3][4][5]

Cellular Effects

The potent and selective inhibition of ROCK by H-1152 translates to a variety of observable cellular effects.

| Cellular Effect | Cell Type | Concentration | Reference |

| Inhibition of MARCKS phosphorylation | Human neuroteratoma (NT-2) cells | IC50 = 2.5 μM[1][4][6] | [1][4][6][7] |

| Increased neurite length | Postnatal mouse spiral ganglia | 10 μM[1][4][6] | [1][4][6] |

| No effect on neuronal survival | - | 0.5-10 μM[1][4] | [1][4] |

| Cell elongation and loss of actin stress fibers | Human trabecular meshwork (HTM) cells | Not specified | [6] |

| Increased sprouting angiogenesis | Endothelial cells | Not specified | [7] |

| Increased number of TH-positive neurons | Differentiating mouse embryonic stem cells | 0.1 - 2 μM | [8] |

Experimental Protocols

Preparation of Stock Solutions

For In Vitro Experiments:

-

Solvent: Dimethyl sulfoxide (DMSO) or water.[3]

-

Concentration: Soluble up to 50 mM in DMSO and 100 mM in water.[3]

-

Procedure: To prepare a 10 mM stock solution in DMSO, dissolve 3.92 mg of H-1152 dihydrochloride (MW: 392.34 g/mol ) in 1 mL of fresh, anhydrous DMSO.[3] For aqueous solutions, dissolve in sterile water.

-

Storage: Store stock solutions at -20°C for up to 1 year or at -80°C for up to 2 years.[1] Avoid repeated freeze-thaw cycles. For aqueous stock solutions, it is recommended to filter-sterilize through a 0.22 μm filter before use.[1]

For In Vivo Experiments:

-

A common formulation involves a multi-solvent system. For example, a 1 mg/mL solution can be prepared by first dissolving the compound in DMSO, then sequentially adding PEG300, Tween-80, and saline.[1]

-

Example Protocol: To prepare a 1 mg/mL working solution, add 100 μL of a 10 mg/mL DMSO stock solution to 400 μL of PEG300 and mix. Then, add 50 μL of Tween-80 and mix. Finally, add 450 μL of saline to reach a final volume of 1 mL.[1]

-

Note: For in vivo experiments, it is recommended to prepare fresh solutions daily.[1]

In Vitro Kinase Assay to Determine Ki

This protocol provides a general framework for determining the inhibitory constant (Ki) of H-1152 for ROCK.

Methodology:

-

Prepare an assay mixture containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 1 mM dithiothreitol, 40 µM S6-peptide as a substrate, and purified Rho-kinase.[1]

-

Add H-1152 at various concentrations to the assay mixture.

-

Initiate the reaction by adding [γ-32P]ATP.

-

Incubate the reaction at 30°C for 5 minutes.[1]

-

Stop the reaction and measure the incorporation of 32P into the S6-peptide.

-

Calculate the Michaelis constant (Km) and maximal velocity (Vmax) using the Michaelis-Menten equation.

-

Analyze the data with a secondary plot to determine the inhibitory constant (Ki).[1]

Western Blotting for MARCKS Phosphorylation

This protocol describes how to assess the inhibitory effect of H-1152 on the phosphorylation of a downstream ROCK target, MARCKS, in cultured cells.

-

Cell Culture and Treatment: Plate human neuroteratoma (NT-2) cells and grow to the desired confluency.[7] Treat the cells with varying concentrations of H-1152 (e.g., 0.1-10 μM) for a specified time.[1][4]

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated MARCKS (p-MARCKS) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis: Quantify the band intensities for p-MARCKS and a loading control (e.g., total MARCKS or β-actin). Normalize the p-MARCKS signal to the loading control to determine the relative change in phosphorylation.

Conclusion

H-1152 dihydrochloride is a powerful and selective research tool for investigating the multifaceted roles of the Rho/ROCK signaling pathway in cellular biology. Its high potency and well-characterized inhibitory profile make it an invaluable reagent for studies in cancer biology, neuroscience, and regenerative medicine. The experimental protocols provided in this guide offer a starting point for researchers to effectively utilize H-1152 in their cellular and biochemical assays. As with any pharmacological inhibitor, it is crucial to consider its selectivity profile and to use appropriate controls to ensure the specificity of the observed effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. H 1152 dihydrochloride | Rho-Kinases | Tocris Bioscience [tocris.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. adooq.com [adooq.com]

- 6. H-1152 dihydrochloride | CAS:871543-07-6 | Rho-kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. abmole.com [abmole.com]

- 8. researchgate.net [researchgate.net]

H-1152 Dihydrochloride: A Technical Guide to its Target Pathway

For Researchers, Scientists, and Drug Development Professionals

H-1152 dihydrochloride is a potent, selective, and membrane-permeable inhibitor of Rho-associated protein kinase (ROCK).[1][2][3][4] As an isoquinolinesulfonamide derivative, it serves as a critical tool for investigating the diverse cellular functions regulated by the Rho/ROCK signaling cascade.[1] This document provides an in-depth overview of the H-1152 target pathway, its inhibitory profile, and the experimental methodologies used to characterize its activity.

Core Target: The Rho/ROCK Signaling Pathway

The primary molecular target of H-1152 is Rho-associated coiled-coil containing protein kinase (ROCK). This serine/threonine kinase is a major downstream effector of the small GTPase, RhoA. The Rho/ROCK pathway is a pivotal regulator of actin cytoskeleton organization, influencing a wide array of cellular processes including cell adhesion, motility, contraction, and gene expression.

Upon activation by upstream signals, such as lysophosphatidic acid (LPA), RhoA-GTP binds to and activates ROCK.[5] Activated ROCK then phosphorylates numerous downstream substrates, leading to the assembly of actin-myosin filaments and increased cellular contractility. H-1152 exerts its effect by directly inhibiting the kinase activity of ROCK, thereby preventing the phosphorylation of its substrates and blocking the downstream cellular responses.

Caption: The Rho/ROCK signaling pathway and the inhibitory action of H-1152.

Potency and Selectivity

H-1152 demonstrates high affinity and selectivity for ROCK kinases. Its inhibitory activity is significantly greater for ROCKII compared to a panel of other serine/threonine kinases, highlighting its utility as a specific pharmacological probe.

| Target Kinase | IC50 (μM) | Ki (nM) |

| ROCKII | 0.012 [1] | 1.6 [2][4] |

| CaMKII | 0.180 | - |

| PKG | 0.360 | - |

| Aurora A | 0.745 | - |

| PKA | 3.03 | 630[2] |

| Src | 3.06[2] | - |

| PKC | 5.68 | 9270[2] |

| MKK4 | 16.9[2] | - |

| MLCK | 28.3 | 10100[2] |

| Abl | 50.0[2] | - |

| GSK3α | 60.7[2] | - |

| AMPK | 100[2] | - |

| p38α | 100[2] | - |

Data compiled from multiple sources.[1][2][4]

Experimental Protocols

The characterization of H-1152 relies on various in vitro and cellular assays to determine its effect on the ROCK pathway and associated physiological responses.

MARCKS Phosphorylation Assay

This assay quantifies the inhibition of ROCK-mediated phosphorylation of Myristoylated Alanine-Rich C Kinase Substrate (MARCKS), a known ROCK substrate.

-

Objective: To measure the dose-dependent inhibition of LPA-induced MARCKS phosphorylation by H-1152 in a cellular context.[5]

-

Methodology:

-

Human neuroteratoma (NT-2) cells are cultured under standard conditions.

-

Cells are pre-incubated with varying concentrations of H-1152 (e.g., 0.1-10 μM) for a specified time.[2]

-

Cellular Rho/ROCK pathway is stimulated using lysophosphatidic acid (LPA), a known Rho activator. A protein kinase C (PKC) activator like phorbol-12,13-dibutyrate (PDBu) is used as a control for specificity.[5]

-

Following stimulation, cells are lysed, and protein extracts are collected.

-

Protein samples are separated by SDS-PAGE and transferred to a membrane for Western blot analysis.

-

The membrane is probed with a phosphorylation site-specific antibody that recognizes phospho-Ser159 in MARCKS to detect the phosphorylated protein.[5]

-

Total MARCKS and a loading control (e.g., GAPDH) are also probed to ensure equal protein loading.

-

Band intensities are quantified to determine the extent of MARCKS phosphorylation relative to the control, and an IC50 value is calculated. H-1152 has been shown to inhibit LPA-induced MARCKS phosphorylation with an IC50 of 2.5 μM.[1][2]

-

Caption: Workflow for the MARCKS phosphorylation inhibition assay.

Aortic Contraction Assay

This ex vivo assay measures the ability of H-1152 to relax smooth muscle, a process heavily dependent on the ROCK pathway.

-

Objective: To determine the potency of H-1152 in inhibiting agonist-induced contractions of vascular smooth muscle.

-

Methodology:

-

Aortas are isolated from guinea pigs and cut into rings.

-

The aortic rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution), maintained at 37°C, and aerated.

-

The rings are placed under a resting tension and allowed to equilibrate.

-

Contractions are induced by adding a prostanoid EP3 receptor agonist, sulprostone.[1]

-

Once a stable contraction is achieved, cumulative concentrations of H-1152 are added to the bath to generate a dose-response curve.

-

The relaxation is measured as a percentage of the sulprostone-induced contraction.

-

The IC50 value is calculated, representing the concentration of H-1152 required to cause 50% relaxation. For sulprostone-induced contractions, H-1152 has a reported IC50 of 190 nM.[1]

-

Endothelial Cell Migration Assays

These in vitro assays assess the impact of ROCK inhibition on the directional movement of endothelial cells, a key process in angiogenesis and wound healing.

-

Objective: To evaluate the effect of H-1152 on the migration of microvascular endothelial cells.[6]

-

Methodologies:

-

Wound-Healing Assay: A confluent monolayer of endothelial cells is mechanically "wounded" with a pipette tip. The cells are then treated with H-1152 or a vehicle control. The rate of cell migration into the cleared area is monitored over time via microscopy.

-

Spheroid-on-Collagen Assay: Endothelial cell spheroids are embedded in a collagen matrix. The cells are treated with H-1152. The extent of directional cell sprouting and migration away from the spheroid is quantified.[6]

-

-

Key Findings: Non-selective ROCK inhibition with H-1152 has been shown to facilitate the directed migration of endothelial cells, an effect associated with decreased F-actin fibers and loosened cell-cell contacts.[6]

Clinical Landscape

Based on the provided search results, there are no specific clinical trials listed for H-1152 dihydrochloride. Its primary application remains as a research tool for preclinical studies of the Rho/ROCK pathway in various disease models, including those related to vascular function, neuronal regeneration, and cancer cell motility.[1][6][7][8]

References

- 1. H-1152 dihydrochloride | CAS:871543-07-6 | Rho-kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Inhibition of rho-kinase-induced myristoylated alanine-rich C kinase substrate (MARCKS) phosphorylation in human neuronal cells by H-1152, a novel and specific Rho-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of Rho kinases increases directional motility of microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ichgcp.net [ichgcp.net]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

H-1152 Dihydrochloride: A Technical Guide to Ki and IC50 Values for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the inhibitory activity of H-1152 dihydrochloride, a potent and selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. Designed for researchers, scientists, and drug development professionals, this document compiles key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Executive Summary

H-1152 is a well-characterized inhibitor of ROCK, demonstrating high affinity and selectivity, particularly for ROCK2. Its utility as a research tool and potential therapeutic agent stems from its ability to modulate the Rho-kinase signaling pathway, which is implicated in a variety of cellular processes. This guide presents a comprehensive summary of its biochemical and cellular inhibitory activities.

Data Presentation: Inhibitory Activity of H-1152

The following tables summarize the reported Ki and IC50 values for H-1152 dihydrochloride against a panel of protein kinases. These values are crucial for understanding the compound's potency and selectivity profile.

Table 1: Ki Values for H-1152 Dihydrochloride

| Target Kinase | Ki (nM) |

| Rho-kinase | 1.6[1][2][3] |

| PKA | 630[1][2] |

| PKC | 9270[1][2] |

| MLCK | 10100[1][2] |

Table 2: IC50 Values for H-1152 Dihydrochloride

| Target Kinase | IC50 (µM) |

| ROCK2 | 0.012[1][2][4][5][6] |

| CaMKII | 0.180[1][2][4][5][6] |

| PKG | 0.360[1][2][4][5][6] |

| Aurora A | 0.745[1][2][4][5][6] |

| PKA | 3.03[1][2][4][5][6] |

| Src | 3.06[1][2] |

| PKC | 5.68[1][2][4][5][6] |

| Abl | 7.77[1][2] |

| MKK4 | 16.9[1][2] |

| MLCK | 28.3[1][2][4][5] |

| EGFR | 50.0[1][2] |

| GSK3α | 60.7[1][2] |

| AMPK | 100[1][2] |

| p38α | 100[1][2] |

Table 3: Cellular IC50 Values for H-1152 Dihydrochloride

| Cellular Process | Cell Line | IC50 (µM) |

| Inhibition of LPA-induced MARCKS phosphorylation | Human Neuroteratoma (NT-2) cells | 2.5[1][2][7] |

| Inhibition of sulprostone-induced contractions | Guinea pig aorta | 0.190[4][5] |

Experimental Protocols

Understanding the methodologies used to generate the above data is critical for interpretation and replication. The following are detailed protocols for key experiments.

Biochemical Kinase Inhibition Assay (for Ki and IC50 determination)

This protocol outlines a typical in vitro kinase assay to determine the inhibitory potency of H-1152.

-

Assay Mixture Preparation : Prepare a 50 µL assay mixture containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, and 1 mM dithiothreitol.[2]

-

Enzyme and Substrate Addition : Add the purified target kinase (e.g., Rho-kinase) and a suitable substrate (e.g., 40 µM S6-peptide) to the assay mixture.[2]

-

Inhibitor Addition : Introduce varying concentrations of H-1152 dihydrochloride to the assay mixture.

-

Reaction Initiation : Start the kinase reaction by adding [γ-³²P]ATP.[2]

-

Incubation : Incubate the reaction mixture at 30°C for a defined period (e.g., 5 minutes).[2]

-

Reaction Termination and Measurement : Stop the reaction and measure the incorporation of ³²P into the substrate using an appropriate method, such as scintillation counting or autoradiography.

-

Data Analysis :

-

Calculate the Michaelis constant (Km) and maximal velocity (Vmax) of the kinase reaction using the Michaelis-Menten equation.[2]

-

Determine the inhibitory constant (Ki) by analyzing the data with a secondary plot.[2]

-

To determine the IC50 value, plot the percentage of kinase activity against the logarithm of the H-1152 concentration and fit the data to a sigmoidal dose-response curve.

-

Cellular Assay: Inhibition of MARCKS Phosphorylation

This protocol describes a cell-based assay to measure the effect of H-1152 on a specific cellular signaling event.

-

Cell Culture : Culture human neuroteratoma (NT-2) cells in appropriate media and conditions until they reach the desired confluency.

-

Cell Treatment : Treat the NT-2 cells with varying concentrations of H-1152 dihydrochloride.

-

Stimulation : Stimulate the cells with a Rho-activator, such as lysophosphatidic acid (LPA), to induce MARCKS phosphorylation.[3]

-

Cell Lysis : Lyse the cells to extract total protein.

-

Western Blotting :

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with a phosphorylation site-specific antibody against phospho-Ser159 in MARCKS to detect the phosphorylated form of the protein.[3]

-

Use an antibody against total MARCKS as a loading control.

-

-

Data Analysis : Quantify the band intensities for phosphorylated and total MARCKS. Calculate the percentage of inhibition of MARCKS phosphorylation at each H-1152 concentration and determine the IC50 value by plotting the data as described in the biochemical assay.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the characterization of H-1152.

Caption: Workflow for determining Ki and IC50 values.

Caption: Inhibition of the Rho-kinase signaling pathway by H-1152.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibition of rho-kinase-induced myristoylated alanine-rich C kinase substrate (MARCKS) phosphorylation in human neuronal cells by H-1152, a novel and specific Rho-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. H 1152 dihydrochloride | Rho-Kinases | Tocris Bioscience [tocris.com]

- 5. rndsystems.com [rndsystems.com]

- 6. selleckchem.com [selleckchem.com]

- 7. H-1152 dihydrochloride | CAS:871543-07-6 | Rho-kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

H-1152 Dihydrochloride: A Technical Guide to its Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the kinase selectivity profile of H-1152 dihydrochloride, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). The information presented herein is intended to support research and development efforts by providing comprehensive data on its inhibitory activity, the signaling pathways it modulates, and the experimental methodologies used for its characterization.

Core Profile: Potency and Selectivity

H-1152 dihydrochloride is an isoquinolinesulfonamide derivative that acts as a potent, membrane-permeable, and ATP-competitive inhibitor of ROCK.[1][2] It demonstrates high affinity for ROCK, with a reported Ki value of 1.6 nM and an IC50 value for ROCK2 of 12 nM.[3][4] Its selectivity for ROCK is a critical feature, though it exhibits inhibitory activity against a range of other kinases at higher concentrations.

Data Presentation: Kinase Inhibition Profile

The following table summarizes the quantitative data on the inhibitory activity of H-1152 against a panel of serine/threonine and tyrosine kinases. The data is compiled from multiple sources to provide a comparative overview of its selectivity.

| Kinase Target | IC50 (µM) | Ki (µM) |

| ROCK2 | 0.012 [3][5][6][7] | 0.0016 [1][2][3][4] |

| CaMKII | 0.180[3][5][6][7] | - |

| PKG | 0.360[3][5][6][7] | - |

| Aurora A | 0.745[3][5][6][7] | - |

| PKA | 3.03[3][5][6][7] | 0.63[3][4] |

| Src | 3.06[3] | - |

| PKC | 5.68[3][5][6][7] | 9.27[3][4] |

| Abl | 7.77[3] | - |

| MKK4 | 16.9[3] | - |

| MLCK | 28.3[3][5] | 10.1[3][4] |

| EGFR | 50.0[3] | - |

| GSK3α | 60.7[3] | - |

| AMPK | 100[3] | - |

| p38α | 100[3] | - |

Note: IC50 and Ki values are dependent on assay conditions, particularly ATP concentration.

A glycyl analog, Glycyl-H 1152, has been developed and shows improved selectivity for ROCKII, with IC50 values of >10 µM for PKA and PKC.[8]

Signaling Pathway Modulation

H-1152 exerts its primary biological effects by inhibiting the Rho/ROCK signaling pathway. This pathway is a critical regulator of cell shape, motility, and contraction. The small GTPase RhoA, when activated, binds to and activates ROCK, which in turn phosphorylates downstream substrates to control cytoskeletal dynamics.

Experimental Protocols

The characterization of H-1152's kinase selectivity is primarily achieved through in vitro biochemical assays. The radiometric assay is considered a gold standard for kinase profiling.[9]

General Protocol for In Vitro Kinase Inhibition Assay (Radiometric)

This protocol is a synthesized example based on common methodologies for determining kinase inhibitor potency.[3][10]

-

Assay Mixture Preparation : A master mix is prepared in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.5) containing cofactors and reagents such as 5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, and 1 mM DTT.[3] A specific peptide substrate for the kinase (e.g., S6-peptide for Rho-kinase) is added at a defined concentration (e.g., 40 µM).[3][10]

-

Inhibitor Addition : H-1152 dihydrochloride is serially diluted to various concentrations and added to the assay mixture. A control reaction with a vehicle (e.g., DMSO) is also prepared.

-

Kinase Addition : The purified recombinant kinase enzyme is added to the mixture.

-

Reaction Initiation : The kinase reaction is initiated by the addition of radiolabeled ATP, typically [γ-³²P]ATP or [γ-³³P]ATP, at a concentration near the Kₘ for the specific kinase.[3][11]

-

Incubation : The reaction is carried out at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 5-10 minutes) within the linear range of the assay.[3]

-

Reaction Termination : The reaction is stopped, often by the addition of an acid (e.g., orthophosphoric acid) or a high concentration of EDTA.[10]

-

Separation : The phosphorylated substrate is separated from the unreacted radiolabeled ATP. A common method is filter binding, where the reaction mixture is spotted onto phosphocellulose filter paper which binds the charged, phosphorylated substrate.[3][10] The filter is then washed to remove unbound ATP.[3]

-

Quantification : The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

-

Data Analysis : The percentage of kinase activity remaining at each inhibitor concentration is calculated relative to the vehicle control. IC50 values are determined by fitting the dose-response data to a sigmoidal curve. The inhibitory constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the ATP concentration and the kinase's Kₘ for ATP.[12]

References

- 1. H-1152 dihydrochloride | CAS:871543-07-6 | Rho-kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. adooq.com [adooq.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. H 1152 dihydrochloride | Rho-Kinases | Tocris Bioscience [tocris.com]

- 6. selleckchem.com [selleckchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Glycyl-H 1152 dihydrochloride | Rho-Kinases | Tocris Bioscience [tocris.com]

- 9. reactionbiology.com [reactionbiology.com]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. portlandpress.com [portlandpress.com]

- 12. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The ROCK Inhibitor H-1152 Dihydrochloride: A Technical Guide to its Effect on MARCKS Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) is a key cellular protein involved in a multitude of cellular processes, including cytoskeletal organization, cell motility, and signal transduction.[1][2] Its function is intricately regulated by its phosphorylation state, primarily governed by Protein Kinase C (PKC) and Rho-associated coiled-coil containing protein kinase (ROCK).[3][4] H-1152 dihydrochloride has emerged as a potent and selective inhibitor of ROCK, making it a valuable tool for dissecting the signaling pathways that regulate MARCKS and for potential therapeutic development.[5][6][7] This technical guide provides an in-depth overview of the effect of H-1152 dihydrochloride on MARCKS phosphorylation, complete with quantitative data, detailed experimental protocols, and signaling pathway diagrams.

H-1152 Dihydrochloride: Mechanism of Action

H-1152 dihydrochloride is a potent, cell-permeable, isoquinolinesulfonamide derivative that acts as a highly selective inhibitor of Rho-kinase (ROCK).[5][6] It exerts its inhibitory effect by competing with ATP for the kinase domain of ROCK. The high affinity of H-1152 for ROCK results in potent inhibition of its catalytic activity.

Quantitative Data: Inhibitory Profile of H-1152

The selectivity and potency of H-1152 have been characterized through various in vitro kinase assays. The following tables summarize the key quantitative data regarding its inhibitory activity.

Table 1: Inhibitory Potency of H-1152 against ROCK

| Target | Ki | IC50 |

| Rho-kinase (general) | 1.6 nM[5][6][8][9] | - |

| ROCK2 | - | 12 nM[8][9] |

Table 2: H-1152 Selectivity Profile against a Panel of Kinases

| Kinase | IC50 (µM) |

| ROCK2 | 0.012[7][10][11] |

| CaMKII | 0.180[7][8][9][10] |

| PKG | 0.360[7][8][9][10] |

| Aurora A | 0.745[7][8][9][10] |

| PKA | 3.03[7][8][9][10] |

| PKC | 5.68[7][8][9][10] |

| MLCK | 28.3[7][8][9] |

Table 3: Effect of H-1152 on MARCKS Phosphorylation

| Stimulus | Cell Line | Parameter | Value |

| Lysophosphatidic Acid (LPA) | Human Neuroteratoma (NT-2) cells | IC50 | 2.5 µM[6][8][9] |

Signaling Pathways

The phosphorylation of MARCKS is a critical event that regulates its function. In its unphosphorylated state, MARCKS is associated with the plasma membrane, where it can sequester phosphoinositides and cross-link actin filaments.[4][12] Phosphorylation by ROCK or PKC leads to its translocation from the membrane to the cytosol. H-1152 specifically inhibits the ROCK-mediated phosphorylation of MARCKS.

Rho-ROCK-MARCKS Signaling Pathway

Caption: Rho-ROCK-MARCKS signaling pathway and the inhibitory action of H-1152.

Experimental Protocols

The following provides a detailed methodology for investigating the effect of H-1152 on MARCKS phosphorylation in a cellular context.

Cell Culture and Treatment

-

Cell Line: Human neuroteratoma (NT-2) cells are a suitable model system.[5][6]

-

Culture Conditions: Culture NT-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Serum Starvation: Prior to stimulation, starve the cells in serum-free DMEM for 12-24 hours to reduce basal levels of MARCKS phosphorylation.

-

H-1152 Treatment: Prepare a stock solution of H-1152 dihydrochloride in sterile water or DMSO.[7] Pre-incubate the serum-starved cells with varying concentrations of H-1152 (e.g., 0.1 to 10 µM) for 1-2 hours.[8][9]

-

Stimulation: Stimulate the cells with a Rho activator, such as lysophosphatidic acid (LPA), at a final concentration of 1-10 µM for 10-30 minutes to induce MARCKS phosphorylation.[5][6] A negative control using a PKC activator like phorbol-12,13-dibutyrate (PDBu) can be included to demonstrate the specificity of H-1152 for the ROCK pathway.[5][13]

Western Blotting for MARCKS Phosphorylation

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated MARCKS (e.g., anti-phospho-MARCKS (Ser159)) overnight at 4°C. A primary antibody against total MARCKS should be used on a separate blot or after stripping the phospho-MARCKS antibody to serve as a loading control.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-MARCKS signal to the total MARCKS signal to determine the relative change in phosphorylation.

-

Experimental Workflow Diagram

References

- 1. The myristoylated alanine-rich C-kinase substrates (MARCKS): A membrane-anchored mediator of the cell function [escholarship.org]

- 2. Frontiers | X MARCKS the spot: myristoylated alanine-rich C kinase substrate in neuronal function and disease [frontiersin.org]

- 3. The myristoylated alanine-rich C-kinase substrate (MARCKS) is sequentially phosphorylated by conventional, novel and atypical isotypes of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 5. Inhibition of rho-kinase-induced myristoylated alanine-rich C kinase substrate (MARCKS) phosphorylation in human neuronal cells by H-1152, a novel and specific Rho-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. H-1152 dihydrochloride | CAS:871543-07-6 | Rho-kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. H 1152 dihydrochloride | Rho-Kinases | Tocris Bioscience [tocris.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. selleckchem.com [selleckchem.com]

- 12. uniprot.org [uniprot.org]

- 13. H-1152 | CAS:451462-58-1 | Rho-kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

H-1152 Dihydrochloride: A Technical Guide to its Impact on the Rho-Kinase Pathway

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the potent and selective Rho-kinase (ROCK) inhibitor, H-1152 dihydrochloride. We delve into its mechanism of action, its profound impact on the Rho-kinase signaling pathway, and provide detailed experimental protocols and quantitative data to facilitate its application in research and drug development.

Introduction to H-1152 Dihydrochloride

H-1152 dihydrochloride is a cell-permeable isoquinolinesulfonamide derivative that acts as a highly potent and specific inhibitor of Rho-associated protein kinase (ROCK).[1][2][3][4] It is recognized for its greater potency and selectivity compared to other ROCK inhibitors like Y-27632.[2] H-1152 is an ATP-competitive inhibitor, reversibly binding to the kinase domain of ROCK.[2] Its high affinity and selectivity make it an invaluable tool for dissecting the myriad cellular processes regulated by the Rho-kinase pathway.

Mechanism of Action: Inhibition of the Rho-Kinase Pathway

The small GTPase RhoA is a critical molecular switch that, in its active GTP-bound state, activates downstream effectors, most notably the Rho-associated coiled-coil containing protein kinases, ROCK1 and ROCK2. This signaling cascade plays a pivotal role in regulating a wide array of cellular functions, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and apoptosis.

H-1152 exerts its effects by directly inhibiting the catalytic activity of ROCK. This prevents the phosphorylation of downstream ROCK substrates, thereby disrupting the signaling cascade.

Caption: The Rho-kinase signaling pathway and the inhibitory action of H-1152.

Quantitative Data: Potency and Selectivity

H-1152 is a highly potent inhibitor of ROCK, with a significantly lower inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) for ROCK compared to other kinases. This selectivity is crucial for minimizing off-target effects in experimental systems.

Table 1: Inhibitory Potency of H-1152

| Target | Ki (nM) | IC50 (nM) |

| ROCK | 1.6[2][3][4][5][6] | - |

| ROCK2 | - | 12[1][5][7][8] |

Table 2: Kinase Selectivity Profile of H-1152 (IC50 values)

| Kinase | IC50 (µM) |

| ROCK2 | 0.012[7] |

| CaMKII | 0.180[1][5][7] |

| PKG | 0.360[1][5][7] |

| Aurora A | 0.745[1][5][7] |

| PKA | 3.03[1][5][7] |

| Src | 3.06[5][8] |

| PKC | 5.68[1][5][7] |

| Abl | 7.77[5][8] |

| MKK4 | 16.9[5][8] |

| MLCK | 28.3[5][7] |

| EGFR | 50.0[5][8] |

| GSK3α | 60.7[5][8] |

| AMPK | 100[5][8] |

| p38α | 100[5][8] |

Experimental Protocols

In Vitro Kinase Activity Assay

This protocol outlines a method to determine the inhibitory activity of H-1152 on ROCK in a cell-free system.

Caption: Workflow for an in vitro Rho-kinase activity assay.

Methodology:

-

Prepare Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, and 1 mM dithiothreitol.[5]

-

Assemble Reaction Components: To the assay buffer, add the ROCK substrate (e.g., 40 µM S6-peptide), purified Rho-kinase enzyme, and varying concentrations of H-1152.[5]

-

Initiate Kinase Reaction: Start the reaction by adding [γ-³²P]ATP.[5]

-

Incubation: Incubate the reaction mixture at 30°C for a defined period, typically 5 minutes.[5]

-

Stop Reaction and Quantify: Terminate the reaction and quantify the amount of ³²P incorporated into the substrate peptide using an appropriate method, such as scintillation counting after separation of the peptide.

-

Data Analysis: Determine the Michaelis constant (Km) and maximal velocity (Vmax) using the Michaelis-Menten equation. The inhibitory constant (Ki) for H-1152 can then be calculated from secondary plots.[5]

Cellular Assay: Inhibition of MARCKS Phosphorylation

This protocol describes how to assess the efficacy of H-1152 in a cellular context by measuring the phosphorylation of a known ROCK substrate, Myristoylated Alanine-Rich C Kinase Substrate (MARCKS).

Methodology:

-

Cell Culture and Stimulation: Culture human neuroteratoma (NT-2) cells or other appropriate cell lines. Stimulate the cells with a Rho activator, such as lysophosphatidic acid (LPA), to induce ROCK-mediated phosphorylation of MARCKS.[3][6]

-

Inhibitor Treatment: Treat the cells with varying concentrations of H-1152 (e.g., 0.1-10 µM) for a specified duration before or concurrently with LPA stimulation.[5][8]

-

Cell Lysis: Lyse the cells to extract total protein.

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody specific for phosphorylated MARCKS (e.g., phospho-Ser159).[6]

-

Use an antibody for total MARCKS or a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: Quantify the band intensities to determine the dose-dependent inhibition of MARCKS phosphorylation by H-1152. The IC50 value for the inhibition of MARCKS phosphorylation in cells can then be calculated. In LPA-treated NT-2 cells, H-1152 has been shown to inhibit MARCKS phosphorylation with an IC50 of 2.5 µM.[3][5][8]

Applications in Research

The potent and selective nature of H-1152 makes it a valuable tool in various research areas:

-

Cytoskeletal Dynamics: Investigating the role of ROCK in actin stress fiber formation, cell contractility, and cell morphology.

-

Cell Migration and Invasion: Studying the involvement of the Rho-kinase pathway in cancer cell metastasis and immune cell trafficking.

-

Neuroscience: Elucidating the role of ROCK in neurite outgrowth, axonal guidance, and neuronal regeneration.[5][8][9] H-1152 has been shown to increase neurite length in spiral ganglion neurons.[5][8]

-

Cardiovascular Research: Examining the contribution of ROCK to vasoconstriction, smooth muscle cell proliferation, and cardiovascular diseases. H-1152 has been observed to inhibit sulprostone-induced contractions in guinea pig aorta.[7]

-

Stem Cell Biology: H-1152 can be used to improve the survival and differentiation of stem cells in culture.

Conclusion

H-1152 dihydrochloride is a powerful and selective pharmacological tool for interrogating the Rho-kinase signaling pathway. Its well-characterized potency and selectivity, coupled with its cell permeability, make it an indispensable reagent for researchers across a wide range of disciplines. The experimental protocols and quantitative data provided in this guide serve as a comprehensive resource for the effective application of H-1152 in elucidating the multifaceted roles of ROCK in health and disease.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Rho Kinase Inhibitor [sigmaaldrich.com]

- 3. H-1152 dihydrochloride | CAS:871543-07-6 | Rho-kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. adooq.com [adooq.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Inhibition of rho-kinase-induced myristoylated alanine-rich C kinase substrate (MARCKS) phosphorylation in human neuronal cells by H-1152, a novel and specific Rho-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. H 1152 dihydrochloride | Rho-Kinases | Tocris Bioscience [tocris.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Rho kinase inhibitors Y27632 and H1152 augment neurite extension in the presence of cultured Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]

H-1152 Dihydrochloride: A Technical Guide to its Properties, Structure, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties and structure of H-1152 dihydrochloride, a potent and selective inhibitor of Rho-associated coiled-coil forming protein kinase (ROCK). This document collates critical data on its chemical characteristics, mechanism of action, and effects on cellular signaling pathways, presented in a format tailored for research and development applications.

Core Properties and Structure

H-1152 dihydrochloride is an isoquinolinesulfonamide derivative recognized for its high affinity and selectivity as a ROCK inhibitor.[1][2] It is a valuable tool for investigating the physiological and pathological roles of the Rho/ROCK signaling pathway.

Chemical and Physical Properties

The fundamental chemical and physical properties of H-1152 dihydrochloride are summarized in the table below, providing essential information for its handling, storage, and use in experimental settings.

| Property | Value | Reference(s) |

| Chemical Name | (S)-(+)-2-Methyl-1-[(4-methyl-5-isoquinolinyl)sulfonyl]-hexahydro-1H-1,4-diazepine dihydrochloride | [3] |

| Synonyms | H-1152 2HCl | [2][4] |

| CAS Number | 871543-07-6 | [2][4][5] |

| Molecular Formula | C₁₆H₂₁N₃O₂S·2HCl (or C₁₆H₂₃Cl₂N₃O₂S) | [2][5][6] |

| Molecular Weight | 392.34 g/mol | [4][5][6][7] |

| Appearance | White to yellow solid | [5] |

| Purity | ≥98% (HPLC) | [2][3][6] |

| Solubility | Soluble in water (to 100 mM) and DMSO (to 50 mM) | [3][6][8] |

| Storage | Desiccate at +4°C | [3][6] |

Chemical Structure

The chemical structure of H-1152 dihydrochloride is characterized by an isoquinoline ring system linked to a homopiperazine moiety via a sulfonyl group. This specific conformation is crucial for its potent inhibitory activity against ROCK.

(S)-(+)-2-Methyl-1-[(4-methyl-5-isoquinolinyl)sulfonyl]-hexahydro-1H-1,4-diazepine dihydrochloride

Mechanism of Action and Selectivity

H-1152 is a potent, ATP-competitive inhibitor of ROCK, with a significantly higher affinity for ROCK compared to other kinases.[9] It exhibits a Ki value of 1.6 nM for ROCK.[5][10][11] Its primary mechanism of action involves blocking the catalytic activity of ROCK, thereby preventing the phosphorylation of its downstream substrates.[12]

Inhibitory Activity and Selectivity Profile

The inhibitory potency of H-1152 dihydrochloride against ROCK2 and its selectivity over a panel of other protein kinases are detailed in the following tables.

Table 2.1: Inhibitory Potency against ROCK2

| Parameter | Value | Reference(s) |

| IC₅₀ | 12 nM | [5][10] |

| Ki | 1.6 nM | [5][10][11] |

Table 2.2: Selectivity Profile against Other Kinases (IC₅₀ values)

| Kinase | IC₅₀ (µM) | Reference(s) |

| CaMKII | 0.180 | [1][3][5][6] |

| PKG | 0.360 | [1][3][5][6] |

| AuroraA | 0.745 | [1][3][5][6] |

| PKA | 3.03 | [1][3][5][6] |

| Src | 3.06 | [5][10] |

| PKC | 5.68 | [1][3][5][6] |

| Abl | 7.77 | [5][10] |

| MKK4 | 16.9 | [5][10] |

| MLCK | 28.3 | [1][3][5][6] |

| EGFR | 50.0 | [5][10] |

| GSK3α | 60.7 | [5][10] |

| AMPK | 100 | [5][10] |

| P38α | 100 | [5][10] |

Signaling Pathway

H-1152 dihydrochloride exerts its effects by inhibiting the Rho/ROCK signaling pathway, which is a critical regulator of various cellular processes, including cell shape, motility, and contraction.[12] The diagram below illustrates the canonical Rho/ROCK pathway and the point of inhibition by H-1152.

Caption: The Rho/ROCK signaling pathway and the inhibitory action of H-1152.

Experimental Protocols

Detailed methodologies are crucial for the accurate application and interpretation of results using H-1152 dihydrochloride. The following sections outline key experimental protocols where H-1152 is commonly employed.

In Vitro Kinase Assay for ROCK Inhibition

This protocol is a representative method for determining the inhibitory constant (Ki) of H-1152 against ROCK.

Objective: To quantify the inhibitory effect of H-1152 on the kinase activity of purified Rho-kinase.

Materials:

-

Purified Rho-kinase (ROCK)

-

H-1152 dihydrochloride

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, 1 mM dithiothreitol

-

Substrate: 40 µM S6-peptide

-

[γ-³²P]ATP

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, purified Rho-kinase, and the S6-peptide substrate.

-

Add varying concentrations of H-1152 dihydrochloride to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for 5 minutes.

-

Terminate the reaction and quantify the incorporation of ³²P into the S6-peptide using a scintillation counter.

-

Calculate the Michaelis constant (Km) and maximal velocity (Vmax) of Rho-kinase using the Michaelis-Menten equation.

-

Analyze the data with a secondary plot to determine the inhibitory constant (Ki) of H-1152.[5]

Cellular Assay for MARCKS Phosphorylation

This protocol describes a method to assess the in-cell activity of H-1152 by measuring its effect on the phosphorylation of Myristoylated Alanine-Rich C Kinase Substrate (MARCKS), a downstream effector of ROCK.[11]

Objective: To determine the IC₅₀ value of H-1152 for the inhibition of LPA-induced MARCKS phosphorylation in human neuronal cells.

Materials:

-

Human neuroteratoma (NT-2) cells

-

Lysophosphatidic acid (LPA)

-

H-1152 dihydrochloride

-

Phosphorylation site-specific antibody against phospho-Ser159 in MARCKS

-

Western blotting reagents and equipment

Procedure:

-

Culture NT-2 cells to the desired confluency.

-

Pre-incubate the cells with varying concentrations of H-1152 dihydrochloride (e.g., 0.1-10 µM) for a specified time.

-

Stimulate the cells with a Rho-activator such as lysophosphatidic acid (LPA) to induce MARCKS phosphorylation.[11]

-

Lyse the cells and collect the protein extracts.

-

Perform Western blotting using a phosphorylation site-specific antibody against phospho-Ser159 in MARCKS to detect the levels of phosphorylated MARCKS.

-

Quantify the band intensities and calculate the concentration of H-1152 that inhibits 50% of the LPA-induced MARCKS phosphorylation (IC₅₀).[1][5]

Caption: Workflow for MARCKS phosphorylation assay.

Applications in Research

H-1152 dihydrochloride is a versatile research tool with applications in various fields, including:

-

Neuroscience: Investigating neurite outgrowth and axonal regeneration.[1][13] H-1152 has been shown to increase neurite length in neuronal cultures.[5]

-

Cardiovascular Research: Studying smooth muscle contraction and its role in conditions like hypertension and erectile dysfunction.[1][14] H-1152 inhibits contractions in guinea pig aorta and displays proerectile effects in rats.[1][3][6]

-

Cancer Biology: Exploring the role of the Rho/ROCK pathway in tumor cell migration, invasion, and metastasis.

-

Cell Biology: Elucidating the mechanisms of cytoskeletal organization, cell adhesion, and cytokinesis.

This guide provides a foundational understanding of H-1152 dihydrochloride for its effective use in a research setting. For specific applications, further optimization of protocols may be necessary.

References

- 1. H-1152 dihydrochloride | CAS:871543-07-6 | Rho-kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. xcessbio.com [xcessbio.com]

- 3. H 1152 dihydrochloride | Rho-Kinases | Tocris Bioscience [tocris.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. rndsystems.com [rndsystems.com]

- 7. H-1152 Dihydrochloride | C16H23Cl2N3O2S | CID 11560225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. caymanchem.com [caymanchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Inhibition of rho-kinase-induced myristoylated alanine-rich C kinase substrate (MARCKS) phosphorylation in human neuronal cells by H-1152, a novel and specific Rho-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Rho kinase inhibitors Y27632 and H1152 augment neurite extension in the presence of cultured Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: H-1152 Dihydrochloride

Authors: Gemini AI

Date: December 8, 2025

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, storage, and use of H-1152 dihydrochloride, a potent and selective inhibitor of Rho-associated protein kinase (ROCK). Included are detailed protocols for creating stock solutions, quantitative data on its physicochemical properties and biological activity, and diagrams illustrating its mechanism of action and experimental workflows.

Introduction

H-1152 dihydrochloride is a membrane-permeable isoquinolinesulfonamide derivative that acts as a highly selective and potent inhibitor of Rho-associated protein kinase (ROCK).[1][2][3] It is a critical tool for studying the ROCK signaling pathway, which is involved in regulating a variety of cellular processes including cell shape, motility, contraction, and proliferation. H-1152 inhibits ROCK2 with a high affinity, displaying an IC50 value of approximately 12 nM and a Ki of 1.6 nM.[2][3][4] While it is most potent against ROCK, it also shows inhibitory activity against other kinases at higher concentrations, such as CaMKII, PKG, and Aurora A.[1][3][5][6] Proper preparation and handling of H-1152 dihydrochloride solutions are crucial for ensuring experimental reproducibility and accuracy.

Physicochemical and Biological Properties

Compound Specifications

A summary of the key physical and chemical properties of H-1152 dihydrochloride is presented below.

| Property | Value | Reference |

| Molecular Weight | 392.34 g/mol | [1] |

| Formula | C₁₆H₂₃Cl₂N₃O₂S | [1][2] |

| CAS Number | 871543-07-6 | [1][2] |

| Appearance | White to yellow solid powder | [2] |

| Purity | ≥98% | [3] |

Solubility Data

The solubility of H-1152 dihydrochloride in various common laboratory solvents is crucial for preparing stock solutions. It is important to note that the use of fresh, anhydrous solvents is recommended, as moisture can reduce solubility, particularly with DMSO.[1][2][4]

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes | Reference |

| Water | 78 mg/mL | ~200 mM | [1] | |

| 39.23 mg/mL | 100 mM | [5] | ||

| 35.71 mg/mL | 91.02 mM | Requires sonication | [2] | |

| DMSO | 100 mg/mL | 313.07 mM | Requires sonication | [4] |

| 78 mg/mL | 198.8 mM | Use fresh DMSO | [1] | |

| 19.62 mg/mL | 50 mM | [5] | ||

| 10 mg/mL | 25.49 mM | Requires sonication and warming to 60°C | [2] | |

| Ethanol | 78 mg/mL | ~200 mM | [1] | |

| PBS (pH 7.2) | 50 mg/mL | 127.44 mM | [2] |

Kinase Inhibitory Profile

H-1152 dihydrochloride is highly selective for ROCK kinases. The following table summarizes its inhibitory activity against a panel of kinases.

| Target Kinase | IC₅₀ (µM) | Kᵢ (µM) | Reference |

| ROCK2 | 0.012 | 0.0016 | [1][2][5][6] |

| CaMKII | 0.180 | - | [1][2][5][6] |

| PKG | 0.360 | - | [1][2][5][6] |

| Aurora A | 0.745 | - | [1][2][5][6] |

| PKA | 3.03 | 0.63 | [1][2][5][6] |

| PKC | 5.68 | 9.27 | [1][2][5][6] |

| MLCK | 28.3 | 10.1 | [2][5] |

Experimental Protocols

Preparation of H-1152 Dihydrochloride Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common solvent for this compound.

Materials:

-

H-1152 dihydrochloride powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or cryogenic vials

-

Calibrated analytical balance

-

Vortex mixer

-

Ultrasonic bath

Protocol:

-

Pre-weighing Preparation: Allow the H-1152 dihydrochloride vial to equilibrate to room temperature for at least one hour before opening to prevent condensation of moisture.[7]

-

Weighing: Carefully weigh out the desired amount of H-1152 dihydrochloride powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM solution, weigh out 3.92 mg of the compound (Molecular Weight = 392.34).

-

Solubilization: Add the appropriate volume of fresh, anhydrous DMSO to the powder. For 3.92 mg, add 1 mL of DMSO.

-

Dissolution: Tightly cap the vial and vortex thoroughly. To aid dissolution, use an ultrasonic bath and/or gently warm the solution (e.g., to 37°C).[2][7] Visually inspect the solution to ensure that all solid material has dissolved completely.

-

Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryogenic vials.[1][4]

-

Storage: Store the aliquoted stock solution at -20°C or -80°C.

Caption: Workflow for H-1152 Dihydrochloride Stock Solution Preparation.

Storage and Stability

Proper storage is essential to maintain the activity of H-1152 dihydrochloride.

| Form | Storage Temperature | Duration | Reference |

| Solid Powder | -20°C | 3 years | [1] |

| +4°C | Desiccate | [2] | |

| Stock Solution in Solvent | -80°C | 1-2 years | [1][2][8] |

| -20°C | 1 month to 1 year | [1][2][8][9] |

Note: Always aliquot stock solutions to prevent degradation from multiple freeze-thaw cycles.[1][4] Solutions should be prepared and used on the same day if possible.[9]

Preparation of Working Solutions for In Vitro Assays

To prepare a working solution, the concentrated stock solution is diluted directly into the cell culture medium or assay buffer.

Example: To prepare 10 mL of cell culture medium containing 10 µM H-1152:

-

Thaw a single aliquot of the 10 mM H-1152 stock solution at room temperature.

-

Calculate the required volume of stock solution using the formula M₁V₁ = M₂V₂:

-

(10 mM) x V₁ = (10 µM) x (10 mL)

-

(10,000 µM) x V₁ = (10 µM) x (10,000 µL)

-

V₁ = 10 µL

-

-

Add 10 µL of the 10 mM stock solution to 10 mL of pre-warmed cell culture medium.

-

Mix thoroughly by gentle inversion or pipetting before adding to cells. The final DMSO concentration will be 0.1%. Always run a vehicle control (e.g., 0.1% DMSO) in parallel.

Mechanism of Action: The ROCK Signaling Pathway

H-1152 primarily functions by inhibiting ROCK1 and ROCK2, key downstream effectors of the small GTPase RhoA. The activation of RhoA leads to the activation of ROCK, which then phosphorylates numerous substrates to control cytoskeletal dynamics. H-1152 acts as an ATP-competitive inhibitor at the kinase domain of ROCK, preventing the phosphorylation of its downstream targets.

Caption: The RhoA/ROCK signaling pathway and the inhibitory action of H-1152.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. xcessbio.com [xcessbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. rndsystems.com [rndsystems.com]

- 6. selleckchem.com [selleckchem.com]

- 7. H-1152 dihydrochloride | CAS:871543-07-6 | Rho-kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Glycyl-H 1152 | Rho-associated kinase (ROCK) inhibitor | Hello Bio [hellobio.com]

Optimal Concentration of H-1152 Dihydrochloride for In Vitro Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-1152 dihydrochloride is a potent and selective, cell-permeable inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] With a Ki value of 1.6 nM and an IC50 of 12 nM for ROCK2, it serves as a critical tool for investigating the physiological and pathological roles of the Rho/ROCK signaling pathway.[1] This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of H-1152 dihydrochloride in various in vitro assays.

Data Presentation: Quantitative Summary

The effective concentration of H-1152 dihydrochloride varies depending on the specific assay, cell type, and experimental endpoint. The following tables summarize key quantitative data from published literature to guide initial concentration selection.

Table 1: IC50 and Ki Values of H-1152 Dihydrochloride

| Target | Parameter | Concentration | Reference |

| ROCK2 | IC50 | 12 nM | [1] |

| ROCK | Ki | 1.6 nM | [1] |

| CaMKII | IC50 | 0.180 µM | |

| PKG | IC50 | 0.360 µM | |

| Aurora A | IC50 | 0.745 µM | |

| PKA | IC50 | 3.03 µM | |

| PKC | IC50 | 5.68 µM | |

| MLCK | IC50 | 28.3 µM |

Table 2: Effective Concentrations of H-1152 Dihydrochloride in Cell-Based Assays

| Assay Type | Cell Line/Target | H-1152 Concentration | Observed Effect | Reference |

| MARCKS Phosphorylation | LPA-treated human neuroteratoma (NT-2) cells | 0.1 - 10 µM (IC50 = 2.5 µM) | Inhibition of LPA-induced MARCKS phosphorylation | [1][3] |

| Neurite Outgrowth | Dorsal Root Ganglion (DRG) neurons | 100 nM | Augmentation of neurite extension | [4] |

| Neurite Outgrowth | Spiral Ganglion Neurons in BMP4 and LIF cultures | 1, 5, or 10 µM | Increased neurite length | [1][3] |

| Cell Viability | Neuronal cells | 0.5 - 10 µM | No decrease in neuronal survival | [1][3] |

| Contraction Assay | Guinea pig aorta | 190 nM (IC50) | Inhibition of sulprostone-induced contractions |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway of H-1152 and a general workflow for its application in in vitro assays.

Experimental Protocols

General Cell Culture and Seeding

This protocol provides a general guideline for culturing and seeding cells for subsequent treatment with H-1152. Specific cell lines may require optimized conditions.

-

Cell Line Example: Human neuroteratoma (NT-2) cells.

-

Growth Medium: DMEM supplemented with 10% FBS and 2mM L-Glutamine.[5]

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[5]

-

Seeding Density:

Preparation of H-1152 Dihydrochloride Stock and Working Solutions

-

Stock Solution (10 mM):

-

H-1152 dihydrochloride is soluble in water (up to 100 mM) and DMSO (up to 50 mM).

-

To prepare a 10 mM stock solution, dissolve the appropriate amount of H-1152 dihydrochloride in sterile DMSO.

-

Aliquot and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

-

-

Working Solutions:

-

On the day of the experiment, thaw a stock solution aliquot.

-

Prepare serial dilutions of H-1152 in the appropriate cell culture medium to achieve the desired final concentrations.

-

It is recommended to perform a dose-response experiment (e.g., 0.01, 0.1, 1, 10, 25 µM) to determine the optimal concentration for your specific cell line and assay.

-

Western Blot Analysis of ROCK Pathway Inhibition

This protocol describes the detection of changes in the phosphorylation status of downstream targets of ROCK, such as Myosin Phosphatase Target Subunit 1 (MYPT1), as a measure of H-1152 activity.

-

Cell Treatment:

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Treat cells with varying concentrations of H-1152 (e.g., 0.1, 1, 10 µM) for a predetermined time (e.g., 1-24 hours). Include a vehicle control (DMSO).

-

-

Cell Lysis:

-